molecular formula C8H7ClO4S B1366028 Methyl 4-(Chlorosulfonyl)benzoate CAS No. 69812-51-7

Methyl 4-(Chlorosulfonyl)benzoate

Cat. No.: B1366028
CAS No.: 69812-51-7
M. Wt: 234.66 g/mol
InChI Key: MOFQDKOKODUZPK-UHFFFAOYSA-N
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Description

Methyl 4-(Chlorosulfonyl)benzoate is an organic compound with the molecular formula C8H7ClO4S. It is a derivative of benzoic acid, where the methyl ester is substituted with a chlorosulfonyl group at the para position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-(Chlorosulfonyl)benzoate can be synthesized through the chlorosulfonation of methyl benzoate. The reaction typically involves the use of chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The process is carried out under controlled conditions to ensure the selective substitution at the para position .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorosulfonation reactors. The reaction conditions are optimized for high yield and purity, often involving temperature control and the use of inert atmospheres to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(Chlorosulfonyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Methyl 4-(Chlorosulfonyl)benzoate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical syntheses to introduce sulfonyl groups into target molecules .

Molecular Targets and Pathways: In biological systems, the compound can modify proteins and peptides by reacting with nucleophilic amino acid residues, such as lysine and cysteine. This modification can alter the function and activity of the biomolecules, providing insights into their biological roles .

Properties

IUPAC Name

methyl 4-chlorosulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO4S/c1-13-8(10)6-2-4-7(5-3-6)14(9,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFQDKOKODUZPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406204
Record name Methyl 4-(Chlorosulfonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69812-51-7
Record name Methyl 4-(Chlorosulfonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-(chlorosulfonyl)benzoate
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Synthesis routes and methods I

Procedure details

4-Chlorosulphonylbenzoic acid (15 g, 68 mmol, 1 eq) was suspended in thionyl chloride (60 ml) and DCM (60 ml) and the reaction mixture heated at reflux for 2 hours. The solvent was evaporated in vacuo and ice cold MeOH (120 ml) was added to the residue. The reaction was stirred for 10 minutes in an ice bath before the addition of ice cold water (100 ml). The resulting precipitate was collected by filtration to yield the title compound as a white solid (15.3 g, 0.065 mmol, 96%).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
96%

Synthesis routes and methods II

Procedure details

4-Chlorosulfonyl benzoic acid (5 g, 23 mmol) and thionyl chloride (20 mL) in dichloroethane (10 mL) was heated to 80° C. for 2 hr. The reaction mixture was concentrated via rotary evaporation to give a brownish solid. The solid was chilled on ice for 5 minutes and ice-cold methanol (40 mL) was added with stirring at 0° C. for 5 minutes. The reaction mixture was allowed to warm to ambient temperature and stirred an additional 10 min. The addition of ice-cold water (40 mL), produced a white solid that was collected by filtration and dried under vacuum to afford pure methyl 4-(chlorosulfonyl)benzoate (4.5 g, 84%). 1H NMR (400 MHz, DMSO-d6): δ, ppm: 3.84 (s, 3H), 7.70 (d, 2H, J=8.4 Hz), 7.93 (d, 2H, J=8.4 Hz).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
40 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
40 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

In a 22 L RBF, charge 4-Chlorosulfonyl-benzoyl chloride (990 g, 4.159 mole) in 8.3 L THF and cool to −78° C. In an addition funnel charge triethylamine (588 ml, 4.159 mole), methanol (168 ml, 4.159 mole), DMAP (5 g, 0.041 mole) and 4 L THF; add this solution dropwise to the reaction keeping the exotherm <−70° C. over 5 hours. After the addition is complete, stir the reaction in a cold bath overnight. Filter the reaction and rinse with 3×500 ml THF. Concentrate under vacuum the filtrate to give a yellow solid. Dissolve the solid in 7 L EtOAc and 7 L 1N HCl. Separate the organic layer and wash with 5 L brine. Dry the organics over Na2SO4, filter and concentrate under vacuum to give a white solid, 4-Chlorosulfonyl-benzoic acid methyl ester. Yield=93.1% (906 g).
Quantity
990 g
Type
reactant
Reaction Step One
Name
Quantity
8.3 L
Type
solvent
Reaction Step One
Quantity
588 mL
Type
reactant
Reaction Step Two
Quantity
168 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 g
Type
catalyst
Reaction Step Two
Name
Quantity
4 L
Type
solvent
Reaction Step Two
Name
Quantity
7 L
Type
solvent
Reaction Step Three
Name
Quantity
7 L
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

4-Chlorosulfonylbenzoyl chloride (2), (83.27 mMole) was cooled in an ice/acetone bath while methanol (50 mL) was slowly added with good stirring and mixing, keeping the temperature below 20° C. After the addition, the mixture was stirred at room temperature for 15 minutes and then treated with water (100 mL). The white solid was filtered off, washed well with water and air-dried to give 19 g of methyl 4-chlorosulfonylbenzoate.
Quantity
83.27 mmol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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